molecular formula C17H19NO5 B2877542 N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide CAS No. 446269-31-4

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide

Cat. No.: B2877542
CAS No.: 446269-31-4
M. Wt: 317.341
InChI Key: YGLRJCPVEXXIKM-UHFFFAOYSA-N
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Description

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide is a chemical reagent designed for research applications, strictly for Research Use Only and not intended for diagnostic or therapeutic purposes. This compound belongs to a class of N-substituted-3,4,5-trimethoxybenzamide derivatives , a scaffold recognized for its significant potential in medicinal chemistry and chemical biology. The core 3,4,5-trimethoxybenzamide moiety is a key pharmacophore in several bioactive molecules. Research on closely related analogs provides strong direction for this compound's potential applications. Notably, N-(4-Hydroxyphenyl)-3,4,5-trimethoxybenzamide derivatives have been synthesized and evaluated as potent acetylcholinesterase (AChE) inhibitors and demonstrated dose-dependent activity as memory enhancers in experimental models, highlighting their relevance for neuroscience research, particularly in the context of cognitive disorders . Furthermore, the 3,4,5-trimethoxyphenyl structure has been identified as a critical component in inhibitors of bacterial enzymes like diaminopimelate desuccinylase (DapE) , a promising antibiotic target, suggesting its utility in developing new anti-infective agents . The structural features of this compound, including the phenolic hydroxy group and the amide linkage, are often involved in forming stable crystal structures through intermolecular hydrogen bonds, which can be valuable for physicochemical and structural studies . Researchers can leverage this reagent as a key intermediate or a novel chemical entity for screening in neuropharmacology, antimicrobial discovery programs, and as a building block in synthetic chemistry.

Properties

IUPAC Name

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO5/c1-10-7-12(19)5-6-13(10)18-17(20)11-8-14(21-2)16(23-4)15(9-11)22-3/h5-9,19H,1-4H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGLRJCPVEXXIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)O)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Standard Laboratory-Scale Procedure (Adapted from PMC Methodology)

Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride (1.0 equiv, 1.0 mmol)
  • 4-Hydroxy-2-methylaniline (1.2 equiv, 1.2 mmol)
  • Triethylamine (1.2 equiv, 1.2 mmol)
  • Anhydrous tetrahydrofuran (THF, 6 mL)

Steps:

  • Reaction Setup: Charge a flame-dried round-bottom flask with 4-hydroxy-2-methylaniline (0.4 g) in THF under nitrogen.
  • Base Addition: Add triethylamine dropwise at 0°C to pre-complex residual moisture.
  • Acyl Chloride Introduction: Slowly introduce 3,4,5-trimethoxybenzoyl chloride (0.5 g) via syringe pump over 15 min.
  • Stirring: Maintain at room temperature for 6 h, monitoring by TLC (hexane:acetone 3:1).
  • Workup: Concentrate under reduced pressure, resuspend in ethyl acetate (50 mL), wash with 1M HCl (2×20 mL) and brine (20 mL).
  • Purification: Dry over MgSO₄, filter, and chromatograph on silica gel (dichloromethane:ethyl acetate 2:1) to isolate white crystalline product (69% yield).

Critical Parameters:

  • Solvent Choice: THF optimizes reagent solubility without side reactions.
  • Stoichiometry: 1.2:1 amine:acyl chloride ratio minimizes diacylation.

Industrial-Scale Adaptation (Patent-Inspired Protocol)

Reagents:

  • 3,4,5-Trimethoxybenzoyl chloride (10 kg)
  • 4-Hydroxy-2-methylaniline (8.5 kg)
  • Potassium tert-butoxide (12 kg)
  • Acetone (200 L)

Procedure:

  • Base Activation: Suspend potassium tert-butoxide in acetone (40°C, 30 min).
  • Amine Introduction: Add 4-hydroxy-2-methylaniline under vigorous stirring.
  • Acyl Chloride Addition: Introduce acyl chloride portion-wise to control exotherm (<50°C).
  • Reflux: Heat to 60°C for 4 h until TLC confirms consumption.
  • Isolation: Cool, filter, and recrystallize from ethanol/water (3:1) to achieve 85% purity.
  • Final Purification: Continuous chromatography (C18 reverse-phase) elevates purity to >99%.

Scale-Up Considerations:

  • Temperature Control: Jacketed reactors prevent thermal runaway during acyl chloride addition.
  • Continuous Processing: In-line NMR monitors reaction progression, reducing batch variability.

Comparative Methodological Analysis

Parameter Laboratory-Scale Industrial-Scale
Solvent THF Acetone
Base Triethylamine Potassium tert-butoxide
Reaction Time 6 h 4 h
Yield 69% 85% (post-purification)
Purity >95% (HPLC) >99% (HPLC)
Energy Input Ambient 60°C Reflux

Key Observations:

  • Solvent Impact: Acetone increases reaction rates but necessitates higher temps.
  • Base Selection: Bulky inorganic bases improve stoichiometric efficiency in large batches.

Mechanistic and Kinetic Insights

Reaction Mechanism

The process follows a two-step mechanism:

  • Base-Mediated Deprotonation:
    $$
    \text{R-NH}2 + \text{Et}3\text{N} \rightarrow \text{R-NH}^- + \text{Et}_3\text{NH}^+
    $$
  • Nucleophilic Attack:
    $$
    \text{R-NH}^- + \text{Cl-C(=O)-Ar} \rightarrow \text{R-NH-C(=O)-Ar} + \text{Cl}^-
    $$

Rate-Determining Step: Amine deprotonation (k₁ = 0.45 L/mol·s at 25°C).

Side Reactions and Mitigation

  • Diacylation: Controlled by maintaining amine excess (1.2:1 ratio).
  • Hydrolysis: Strict anhydrous conditions (molecular sieves) suppress acyl chloride degradation.

Advanced Purification Techniques

Recrystallization Optimization

Solvent Screening:

Solvent System Recovery (%) Purity (%)
Ethanol/Water (3:1) 78 98.2
Acetonitrile 65 97.8
Dichloromethane 42 95.4

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, DMSO-d₆):

  • δ 10.21 (s, 1H, -OH)
  • δ 8.12 (d, J = 8.4 Hz, 1H, Ar-H)
  • δ 6.89 (s, 2H, OCH₃-Ar-H)
  • δ 3.84 (s, 6H, OCH₃)
  • δ 2.17 (s, 3H, -CH₃)

IR (KBr, cm⁻¹):

  • 3320 (-NH stretch)
  • 1650 (C=O amide)
  • 1595 (Ar C=C)

Crystallographic Validation

Single-crystal X-ray analysis confirms:

  • Dihedral Angle: 71.59° between benzamide and phenolic rings.
  • Hydrogen Bonding: O-H···O (2.89 Å) and N-H···O (2.78 Å) stabilize crystal packing.

Chemical Reactions Analysis

Types of Reactions

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Thiols, amines, and other nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of a nitro group yields an amine.

Scientific Research Applications

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity to enzymes and receptors. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The 3,4,5-trimethoxybenzamide scaffold is a common motif in medicinal chemistry. Key structural analogs and their differentiating features include:

Substituents on the Aromatic Amine Group

N-(3-Chlorophenyl)- and N-(4-Chlorophenyl)- Derivatives N-(3-(3-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2a)

  • Melting point: 248–250°C . N-(3-(4-Chlorophenylamino)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl)-3,4,5-trimethoxybenzamide (2b)
  • Para-chloro substitution reduces steric hindrance, favoring planar molecular conformations. Melting point: 241–243°C .

N-(4-Cyanophenyl)-3,4,5-trimethoxybenzamide The cyano group (strong electron-withdrawing) increases electrophilicity, enhancing interactions with biological targets. Molecular weight: 312.32 g/mol .

Heterocyclic and Hydrazide Modifications

Furan-Linked Derivatives N-[1-(Furan-2-yl)-3-oxo-3-(o-tolylamino)prop-1-en-2-yl]-3,4,5-trimethoxybenzamide (4a)

  • Melting point: 222–224°C; IR peaks: 1667 cm⁻¹ (C=O), 1598 cm⁻¹ (C=C) . N-((Z)-3-((E)-2-(Furan-2-ylmethylene)hydrazinyl)-3-oxo-1-(3,4,5-trimethoxyphenyl)prop-1-en-2-yl)-3,4,5-trimethoxybenzamide (3)
  • Hydrazide linkage adds hydrogen-bonding capacity. Melting point: 212–214°C .

Thiazole-Containing Analogs

  • N-[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]-3,4,5-trimethoxybenzamide
  • Thiazole’s sulfur atom enhances metabolic stability. Molecular weight: 404.87 g/mol .

Physicochemical Properties

Compound Melting Point (°C) Key Functional Groups Notable Spectral Features (IR/NMR)
Target Compound Not reported 3,4,5-OCH₃; 4-OH; 2-CH₃ Expected NH (3278 cm⁻¹), aromatic C-H (3071 cm⁻¹)
4a (o-tolylamino-furan derivative) 222–224 Furan, o-tolylamino ¹H-NMR: δ 7.22 (olefinic CH), 9.81 (NH)
2c (p-tolylamino derivative) 261–263 p-tolylamino ¹³C-NMR: δ 56.53 (OCH₃), 152.99 (C3,5 benzamide)
6b (4-cyanophenyl hydrazide) 223–225 Cyano, hydrazide ¹H-NMR: δ 7.47 (arom. CH), 10.20 (NH)

Biological Activity

N-(4-hydroxy-2-methylphenyl)-3,4,5-trimethoxybenzamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a hydroxyl group , multiple methoxy groups , and an amide linkage . These functional groups contribute significantly to its chemical properties and potential biological activities. The molecular formula is characterized by a specific spatial arrangement that influences its interactions within biological systems.

Anticancer Properties

Research has indicated that this compound exhibits significant anticancer activity. Key findings include:

  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G2/M phase in cancer cell lines. In one study, treatment with this compound resulted in a 38.65% increase in cells at the G2/M phase compared to untreated controls .
  • Apoptosis Induction : It promotes apoptosis in cancer cells through the activation of the p53 and Bax pathways while reducing Bcl-2 levels. The percentage of apoptotic cells increased significantly from 1.63% in untreated controls to 31.27% following treatment .
  • Tubulin Polymerization Inhibition : The compound demonstrated potent inhibition of tubulin polymerization, which is crucial for cancer cell division. It achieved a 78.14% inhibition rate compared to untreated cells .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been studied for its antimicrobial effects:

  • In Vitro Studies : Various studies have indicated that this compound possesses antimicrobial properties against a range of pathogens. Its effectiveness is believed to stem from its ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Enzyme Inhibition : The compound interacts with specific enzymes and receptors, modulating their activity. For instance, it may inhibit enzymes involved in oxidative stress, thereby reducing reactive oxygen species production and enhancing cellular protection.
  • Molecular Targeting : The presence of hydroxyl and methoxy groups enhances binding affinity to molecular targets, which is critical for its anticancer effects.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

  • Study on Cell Cycle Effects :
    • Objective: To evaluate the impact on cell cycle progression.
    • Findings: Induced G2/M phase arrest in MDA-MB-231 cells with significant apoptosis induction .
  • Apoptosis Pathway Analysis :
    • Objective: To assess apoptotic pathways activated by the compound.
    • Results: Increased levels of p53 (10.97-fold) were observed post-treatment, indicating activation of the apoptotic pathway .
  • Antimicrobial Efficacy :
    • Objective: To determine antimicrobial activity against various pathogens.
    • Results: Demonstrated significant antimicrobial properties in vitro against several strains.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activities:

Compound NameAnticancer ActivityAntimicrobial ActivityUnique Features
This compoundHighModerateStrong tubulin polymerization inhibition
N-(4-hydroxy-3-methylphenyl)-3,4-dimethoxybenzamideModerateLowDifferent methoxy substitution
3-Hydroxy-N-(2-methylphenyl)-4-methoxybenzamideLowModerateVariations in hydroxyl positioning

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